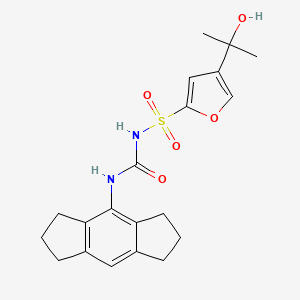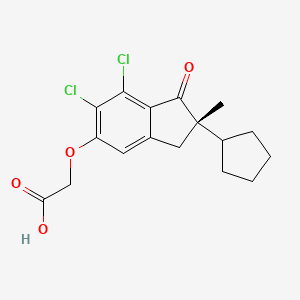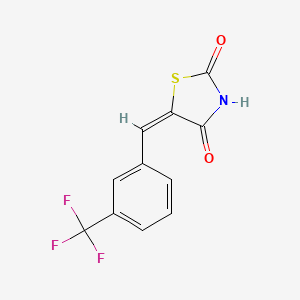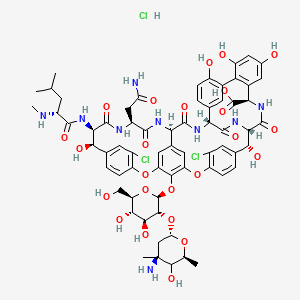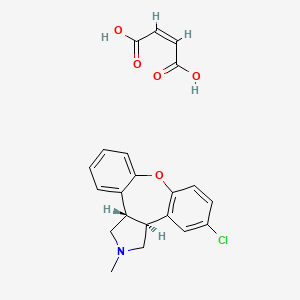
Saphris
説明
“Saphris” is the brand name for the generic drug “asenapine”, which is an atypical antipsychotic medication . It is used to treat schizophrenia in adults, and bipolar I disorder in adults and children who are at least 10 years old . It works by changing the actions of chemicals in the brain .
Synthesis Analysis
The route of synthesis of asenapine maleate supports the chemical structure assigned . Confirmation of the chemical structure was provided by elemental analysis and spectroscopic analysis .
Molecular Structure Analysis
The molecular formula of asenapine maleate, the active ingredient in Saphris, is C17H16ClNO•C4H4O4 . Its molecular weight is 401.84 (free base: 285.8) .
Physical And Chemical Properties Analysis
Asenapine maleate is a white to off-white powder . The tablets are usually taken sublingually (under the tongue), and they dissolve in saliva within seconds .
科学的研究の応用
Treatment of Schizophrenia
- Application : Saphris is used to treat schizophrenia in adults . It helps manage symptoms like hallucinations and delusions by restoring balance to certain neurotransmitters in the brain .
- Method of Application : Saphris is usually taken 2 times per day . The tablet is kept under the tongue until it dissolves and no food or drink is consumed for 10 minutes after the tablet has dissolved .
- Results : The medication has shown efficacy in managing symptoms of schizophrenia, reducing hallucinations, and other issues linked to the disorder .
Treatment of Bipolar Disorder
- Application : Saphris is used to treat bipolar I disorder in adults and children who are at least 10 years old . It is used for the acute treatment of manic or mixed episodes associated with bipolar I disorder .
- Method of Application : Similar to its use in schizophrenia, Saphris is taken sublingually twice daily .
- Results : Saphris has demonstrated efficacy in managing symptoms of bipolar disorder, including mood swings .
Acute Mania Management
- Application : Saphris is used for the acute treatment of manic or mixed episodes associated with bipolar I disorder .
- Method of Application : The recommended starting and treatment dose of Saphris for acute mania management is 5 mg to 10 mg twice daily .
- Results : Saphris has shown effectiveness in managing symptoms of acute mania, providing relief for those dealing with these conditions .
Medium to Long-term Management of Bipolar Disorder
- Application : Saphris is used for the medium to long-term management of bipolar disorder .
- Method of Application : The patient should continue on the Saphris dose that was administered during stabilization (5–10mg twice daily) .
- Results : Saphris has been approved for use as maintenance monotherapy treatment in adults with bipolar I disorder .
Treatment of Children with Bipolar Disorder
- Application : Saphris is used to treat children with bipolar disorder .
- Method of Application : The dosage and administration are determined by the healthcare provider based on the child’s condition and response to the medication .
- Results : Saphris has shown effectiveness in managing symptoms of bipolar disorder in children .
Off-label Use in Other Mental Health Conditions
- Application : While not typically recommended or FDA-approved for anxiety disorders, in some cases, healthcare providers may prescribe Saphris off-label for conditions not specifically approved by the FDA .
- Method of Application : The method of application would depend on the specific condition being treated and the healthcare provider’s discretion .
- Results : The results of off-label use can vary widely and would depend on the individual patient’s response to the medication .
Treatment of Agitation in Schizophrenia and Bipolar Disorder
- Application : Saphris can be used off-label to manage agitation in patients with schizophrenia and bipolar disorder .
- Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
- Results : Patients have reported a decrease in agitation and an improvement in overall symptoms .
Treatment of Tourette’s Syndrome
- Application : Saphris has been used off-label for the treatment of Tourette’s syndrome .
- Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
- Results : Some patients with Tourette’s syndrome have reported a decrease in the frequency and severity of tics .
Treatment of Post-traumatic Stress Disorder (PTSD)
- Application : Saphris can be used off-label for the treatment of PTSD .
- Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
- Results : Some patients with PTSD have reported a decrease in symptoms such as flashbacks and nightmares .
Treatment of Major Depressive Disorder (Off-label)
- Application : Saphris can be used off-label for the treatment of Major Depressive Disorder .
- Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
- Results : Some patients with Major Depressive Disorder have reported a decrease in symptoms such as persistent sadness, loss of interest in activities, and difficulty concentrating .
Treatment of Obsessive-Compulsive Disorder (Off-label)
- Application : Saphris can be used off-label for the treatment of Obsessive-Compulsive Disorder .
- Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
- Results : Some patients with Obsessive-Compulsive Disorder have reported a decrease in symptoms such as recurrent, unwanted thoughts (obsessions) and/or repetitive behaviors (compulsions) .
Treatment of Post-traumatic Stress Disorder (Off-label)
- Application : Saphris can be used off-label for the treatment of Post-traumatic Stress Disorder .
- Method of Application : The dosage and administration are determined by the healthcare provider based on the patient’s condition and response to the medication .
- Results : Some patients with Post-traumatic Stress Disorder have reported a decrease in symptoms such as flashbacks, nightmares, severe anxiety, and uncontrollable thoughts about the event .
Safety And Hazards
Saphris should not be used if you are allergic to asenapine, or if you have severe liver disease . It may cause serious neurologic problems . It is not approved for use in older adults with dementia-related psychosis . It may increase the risk of death in older adults with dementia-related psychosis . It may not be safe to breastfeed while using this medicine .
特性
IUPAC Name |
(Z)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDCDXMAFMEDAG-CHHFXETESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017360 | |
| Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asenapine maleate | |
CAS RN |
85650-56-2 | |
| Record name | Asenapine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asenapine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASENAPINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9463U2E2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)
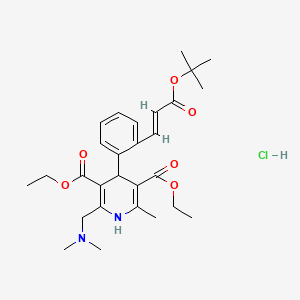
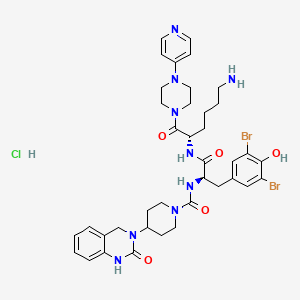
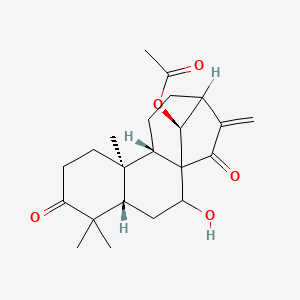
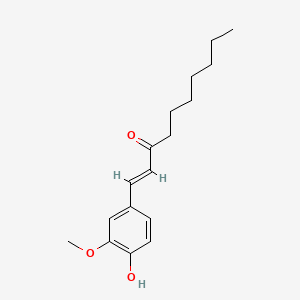
![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)
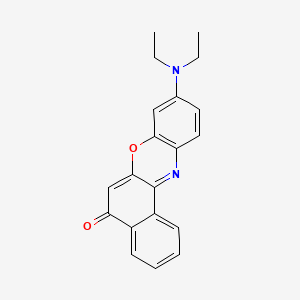
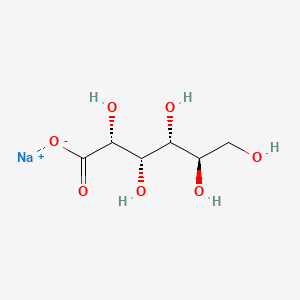
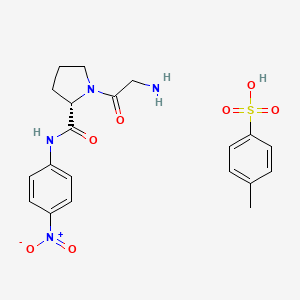
![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)
